molecular formula C26H26N4O6 B2621670 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921527-13-1

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2621670
CAS No.: 921527-13-1
M. Wt: 490.516
InChI Key: JQBNEEREDRMDQO-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a potent and selective small molecule inhibitor identified for its high affinity towards bromodomain-containing proteins, particularly those within the bromodomain and extra-terminal (BET) family. This compound is structurally characterized by a dihydropyrido[3,2-d]pyrimidinone core, which serves as an effective acetyl-lysine (KAc) mimetic, enabling it to competitively disrupt the interaction between BET bromodomains and acetylated histone tails. This mechanism of action positions it as a critical tool compound for epigenetics research, allowing scientists to probe the biological functions of BET proteins in gene transcription regulation. Its research value is significant in the study of oncology and inflammatory diseases, where BET proteins play a key regulatory role in the expression of oncogenes like MYC. By inhibiting BET bromodomain-histone binding, this molecule facilitates the investigation of downstream effects on cell proliferation, apoptosis, and differentiation in various cancer cell models, providing insights for targeted therapeutic strategies Source . The compound's specific chemical structure, featuring distinct methoxyphenyl and phenethyl substituents, is designed to optimize binding selectivity and potency within the bromodomain binding pocket, making it a valuable asset for high-throughput screening, target validation, and structure-activity relationship (SAR) studies in drug discovery pipelines Source .

Properties

CAS No.

921527-13-1

Molecular Formula

C26H26N4O6

Molecular Weight

490.516

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C26H26N4O6/c1-34-20-9-5-4-7-18(20)28-23(31)16-30-19-8-6-13-27-24(19)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31)

InChI Key

JQBNEEREDRMDQO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the pyrido[3,2-d]pyrimidin-2,4-dione derivatives. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O6
  • Molecular Weight : 490.5 g/mol
  • IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Binding : It could interact with cell surface receptors, influencing signal transduction pathways.
  • DNA Intercalation : The ability to intercalate into DNA may affect gene expression and cellular functions.

Antimicrobial Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidin-2,4-dione exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have shown effectiveness against various bacterial strains, particularly gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
  • The compound's structural features may enhance its lipophilicity, improving membrane permeability and facilitating its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Compounds derived from the pyrido[3,2-d]pyrimidine scaffold have demonstrated cytotoxic effects against multiple cancer cell lines (e.g., HCT116, MCF7) .
  • The mechanism often involves targeting critical cellular processes such as DNA synthesis and repair through enzyme inhibition .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Efficacy :
    • A series of synthesized compounds based on the oxadiazole core exhibited moderate to excellent antimicrobial activity against both gram-positive and gram-negative bacteria. The most potent compounds had IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a key enzyme in DNA synthesis .
  • Cytotoxicity Assessment :
    • In vitro assays showed that certain derivatives had significant cytotoxic effects on human cancer cell lines. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialGram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition
AnticancerHCT116 (colon cancer)Cytotoxicity with IC50 ~ 92.4 µM
MCF7 (breast cancer)Cytotoxicity observed

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrido Core : This is achieved through reactions involving 2-amino-nicotinonitriles and carbonyl compounds using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene under microwave irradiation.
  • Introduction of the Dimethoxyphenethyl Group : This step employs nucleophilic substitution reactions.
  • Attachment of the Methoxyphenylacetamide Moiety : This is done via acylation with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial production may focus on optimizing these methods for scalability and sustainability.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes for bacterial survival.

  • Case Studies : In vitro studies have shown effective results against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values supporting its clinical potential.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Mechanism of Action : The compound may inhibit enzymes involved in DNA replication and repair and can intercalate into DNA strands, disrupting replication processes.
  • Case Studies :
    • In studies involving cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
    • Further research demonstrated that modifications to the molecular structure could enhance its antiproliferative effects significantly.

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for potential therapeutic applications in drug development for various diseases. Its effectiveness against microbial infections and cancer cells positions it as a candidate for further study in pharmacology.

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide ()

  • Core Structure: Pyrido[2,3-d]pyrimidinone (positional isomer of the target compound’s pyrido[3,2-d]pyrimidinone).
  • Substituents :
    • 6-Ethyl and 5-methoxy groups on the pyridine ring.
    • N-Methyl group at position 1.

N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide ()

  • Core Structure: Lacks the pyrido-pyrimidinone core but shares the 3,4-dimethoxyphenethyl and acetamide motifs.
  • Functional Groups :
    • Pyridin-2-yl and N-propylacetamido groups.
  • Higher flexibility due to the lack of a rigid core may reduce target specificity.

N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide ()

  • Core Structure: Pyrido[2,3-d]pyrimidinone with a 4-ethoxyphenyl group.
  • Stereochemical complexity (R-configuration) may influence enantioselective interactions.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~500–550 g/mol (estimated) 399.216 g/mol 377 g/mol (isolated yield)
Polarity Moderate (methoxy groups) Higher (multiple polar groups) Low (oil, Rf = 0.17)
Thermal Stability Likely high (aromatic core) Not reported Not applicable (oil)

Bioactivity Insights

  • Compound : The ethyl and methoxy substituents may enhance membrane permeability, critical for intracellular targets.
  • Compound : Demonstrated bioactivity in plant-derived biomolecule studies, though specific mechanisms remain unelucidated .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of structurally analogous pyrido[3,2-d]pyrimidinone derivatives typically involves multi-step protocols. For example, similar compounds are synthesized via cyclocondensation of substituted pyridines with activated carbonyl intermediates, followed by functionalization of the acetamide side chain . Key challenges include optimizing reaction conditions (e.g., temperature, catalyst selection) to improve yield and purity. Statistical Design of Experiments (DoE) methodologies, such as factorial designs, are critical for identifying optimal parameters (e.g., solvent polarity, stoichiometry) .

Q. How can structural characterization be performed to validate the compound’s identity?

Advanced techniques include:

  • X-ray crystallography to resolve the 3D structure (as demonstrated for related pyrimidinone derivatives ).
  • NMR spectroscopy (1H/13C, 2D-COSY) to confirm substituent positions and hydrogen bonding patterns.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Infrared (IR) spectroscopy to detect functional groups like carbonyl (C=O) and amide (N-H) stretches.

Q. What safety protocols should be followed when handling this compound?

While no direct safety data exists for this compound, protocols for structurally similar acetamides include:

  • Use of PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure.
  • Conducting reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste disposal via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, studies on analogous pyrido-pyrimidinones used molecular docking to identify interactions with kinase domains . Coupling DFT with Molecular Dynamics (MD) simulations can further refine conformational stability in solvent environments .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Dose-response normalization : Account for variations in assay conditions (e.g., cell line viability, incubation time).
  • Orthogonal assays : Validate enzyme inhibition results using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends (e.g., IC50 discrepancies due to impurity levels) .

Q. How can reaction engineering improve scalability for in vivo studies?

Advanced reactor designs (e.g., continuous flow systems) enhance reproducibility and reduce batch-to-batch variability. For example, microfluidic reactors have been used to optimize heterocyclic ring closure in pyrimidinone derivatives, achieving >90% yield with minimal byproducts . Reaction monitoring via inline FTIR or Raman spectroscopy ensures real-time quality control.

Q. What methodologies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the compound to covalently bind target proteins, followed by pull-down assays and LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding in lysates or live cells .

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